molecular formula C21H23BrN4O3S B11262134 N-(4-bromophenyl)-2-((6-isobutyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide

N-(4-bromophenyl)-2-((6-isobutyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide

Cat. No.: B11262134
M. Wt: 491.4 g/mol
InChI Key: PSGVPQGMEKUKNT-UHFFFAOYSA-N
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Description

N-(4-BROMOPHENYL)-2-{[1,3-DIMETHYL-6-(2-METHYLPROPYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. This compound is characterized by its unique structure, which includes a bromophenyl group, a pyrido[2,3-d]pyrimidine core, and a sulfanylacetamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of N-(4-BROMOPHENYL)-2-{[1,3-DIMETHYL-6-(2-METHYLPROPYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the bromophenyl group: This step involves the bromination of an aromatic ring, followed by coupling with the pyrido[2,3-d]pyrimidine core.

    Attachment of the sulfanylacetamide moiety: This involves the reaction of the intermediate compound with a suitable sulfanylacetamide reagent.

Industrial production methods for this compound would require optimization of reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

N-(4-BROMOPHENYL)-2-{[1,3-DIMETHYL-6-(2-METHYLPROPYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

N-(4-BROMOPHENYL)-2-{[1,3-DIMETHYL-6-(2-METHYLPROPYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is conducted to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in industrial chemical processes.

Mechanism of Action

The mechanism of action of N-(4-BROMOPHENYL)-2-{[1,3-DIMETHYL-6-(2-METHYLPROPYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would depend on the specific biological context being studied.

Comparison with Similar Compounds

N-(4-BROMOPHENYL)-2-{[1,3-DIMETHYL-6-(2-METHYLPROPYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE can be compared with other similar compounds, such as:

The uniqueness of N-(4-BROMOPHENYL)-2-{[1,3-DIMETHYL-6-(2-METHYLPROPYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups and its potential biological activities.

Properties

Molecular Formula

C21H23BrN4O3S

Molecular Weight

491.4 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl]sulfanylacetamide

InChI

InChI=1S/C21H23BrN4O3S/c1-12(2)9-13-10-23-19-17(20(28)26(4)21(29)25(19)3)18(13)30-11-16(27)24-15-7-5-14(22)6-8-15/h5-8,10,12H,9,11H2,1-4H3,(H,24,27)

InChI Key

PSGVPQGMEKUKNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CN=C2C(=C1SCC(=O)NC3=CC=C(C=C3)Br)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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